molecular formula C14H18ClNO3 B6646677 2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid

2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid

Cat. No. B6646677
M. Wt: 283.75 g/mol
InChI Key: OZYKUNSAZQQLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the market in 1986 and has since become a popular choice among healthcare providers due to its effectiveness and low incidence of adverse effects.

Mechanism of Action

Etodolac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are chemicals that are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting COX, Etodolac reduces the production of prostaglandins, thereby reducing inflammation and relieving pain.
Biochemical and Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), in the synovial fluid of patients with rheumatoid arthritis. It has also been found to reduce the levels of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of cartilage in joints. Etodolac has been shown to have a low incidence of adverse effects, with gastrointestinal side effects being the most common.

Advantages and Limitations for Lab Experiments

Etodolac has several advantages for use in lab experiments. It has a high degree of selectivity for COX-2, which is the isoform of COX that is responsible for the production of prostaglandins in response to inflammation. This makes it a useful tool for studying the role of COX-2 in the inflammatory response. However, Etodolac has some limitations for use in lab experiments, including its relatively short half-life and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on Etodolac. One area of interest is the potential use of Etodolac in the treatment of cancer. Further research is needed to investigate the mechanisms underlying its anti-cancer properties and to determine its efficacy in clinical trials. Another area of interest is the development of new formulations of Etodolac that can improve its bioavailability and reduce its incidence of adverse effects. Finally, research is needed to investigate the role of Etodolac in the inflammatory response and its potential use in the treatment of other inflammatory conditions.

Synthesis Methods

Etodolac can be synthesized by the reaction of 4-chlorobenzoyl chloride with methyl 2-ethylbutyrate, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained after purification through recrystallization. The synthesis of Etodolac is a complex process that requires careful attention to detail and the use of specialized equipment.

Scientific Research Applications

Etodolac has been extensively studied for its therapeutic potential in various medical conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been investigated for its potential use in cancer therapy, as it has been found to possess anti-cancer properties. Etodolac has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this field.

properties

IUPAC Name

2-[[(4-chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-3-14(4-2,13(18)19)9-16-12(17)10-5-7-11(15)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYKUNSAZQQLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid

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